N'-[3-(dimethylamino)propyl]-N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethylpropane-1,3-diamine
Overview
Description
N’-[3-(dimethylamino)propyl]-N’-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethylpropane-1,3-diamine is a complex organic compound with a unique structure that includes both dimethylamino and methoxynaphthalenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(dimethylamino)propyl]-N’-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethylpropane-1,3-diamine typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 2-methoxynaphthalene under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(dimethylamino)propyl]-N’-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines.
Scientific Research Applications
N’-[3-(dimethylamino)propyl]-N’-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[3-(dimethylamino)propyl]-N’-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the methoxynaphthalenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A simpler analogue with similar functional groups but lacking the methoxynaphthalenyl moiety.
Dimethylaminopropyl methacrylamide: Another related compound used in polymer chemistry.
Uniqueness
N’-[3-(dimethylamino)propyl]-N’-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethylpropane-1,3-diamine is unique due to the presence of the methoxynaphthalenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O/c1-23(2)14-8-16-25(17-9-15-24(3)4)18-21-20-11-7-6-10-19(20)12-13-22(21)26-5/h6-7,10-13H,8-9,14-18H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEUWFZFFPBMPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=C(C=CC2=CC=CC=C21)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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